molecular formula C23H26N4O6 B11052567 ethyl 4-hydroxy-5-[3-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

ethyl 4-hydroxy-5-[3-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11052567
M. Wt: 454.5 g/mol
InChI Key: OJTKHOKDVNCRKT-UHFFFAOYSA-N
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Description

ETHYL 4-HYDROXY-5-[3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features a pyridinecarboxylate core with multiple functional groups, including an imidazole ring, a methoxyphenyl group, and a hydroxy group

Preparation Methods

The synthesis of ETHYL 4-HYDROXY-5-[3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves several steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize the use of hazardous reagents.

Chemical Reactions Analysis

ETHYL 4-HYDROXY-5-[3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include mild acids and bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

ETHYL 4-HYDROXY-5-[3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-HYDROXY-5-[3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring is known to bind to metal ions in enzyme active sites, inhibiting their activity . The compound may also interact with cell surface receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to ETHYL 4-HYDROXY-5-[3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE include:

The uniqueness of ETHYL 4-HYDROXY-5-[3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C23H26N4O6

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 4-hydroxy-5-[3-[2-(1H-imidazol-5-yl)ethylamino]-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C23H26N4O6/c1-3-33-23(31)18-12-26-22(30)20(21(18)29)17(14-4-6-16(32-2)7-5-14)10-19(28)25-9-8-15-11-24-13-27-15/h4-7,11-13,17H,3,8-10H2,1-2H3,(H,24,27)(H,25,28)(H2,26,29,30)

InChI Key

OJTKHOKDVNCRKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CN=CN2)C3=CC=C(C=C3)OC

Origin of Product

United States

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